KAR1 protein KAR1 protein
Brand Name: Vulcanchem
CAS No.: 114206-83-6
VCID: VC0220064
InChI:
SMILES:
Molecular Formula: C10H13NO3S
Molecular Weight: 0

KAR1 protein

CAS No.: 114206-83-6

Cat. No.: VC0220064

Molecular Formula: C10H13NO3S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

KAR1 protein - 114206-83-6

Specification

CAS No. 114206-83-6
Molecular Formula C10H13NO3S
Molecular Weight 0

Introduction

Molecular Characterization and Structure

KAR1 is an essential gene in Saccharomyces cerevisiae that encodes a protein localized to the half-bridge of the yeast spindle pole body (SPB). The protein contains several distinct functional domains that mediate its various cellular roles . Detailed deletion analysis has demonstrated that KAR1 protein is composed of multiple protein-binding domains tethered to the nuclear envelope via its hydrophobic tail .

The protein contains three main functional regions:

  • A mitotic domain essential for SPB duplication

  • A karyogamy domain required for nuclear fusion

  • A hydrophobic C-terminal region that anchors the protein to the nuclear envelope

The essential mitotic regions of KAR1 constitute approximately 20% of the total coding sequence . Region I (residues 191-246) is particularly critical for mitotic function and SPB duplication . This functional organization allows KAR1 to simultaneously participate in multiple cellular processes while maintaining its localization at the SPB.

Subcellular Localization

KAR1 localizes specifically to the half-bridge of the spindle pole body, which is the functional equivalent of the centrosome in yeast . The half-bridge is a specialized structure that extends from one side of the SPB and plays a crucial role in SPB duplication and separation . During cell cycle progression, KAR1 can be visualized at the bridge that forms between duplicating SPBs .

Research using fluorescently tagged KAR1 has revealed that the protein resides in the center of the bridge between SPB components. Line scan analysis of fluorescence intensity has shown that KAR1 is concentrated at the interspace of separating Tub4 foci, confirming its half-bridge localization . This precise positioning is critical for KAR1's function in SPB duplication and separation.

The C-terminal hydrophobic domain of KAR1 is sufficient to target fusion proteins to the nuclear envelope, demonstrating its role as a membrane anchor . This tethering function is essential for both mitotic and karyogamy activities of the protein.

Function in Mitotic Division

KAR1 plays an essential role in mitotic cell division through its involvement in spindle pole body duplication and microtubule organization . Temperature-sensitive KAR1 mutants show defects in SPB duplication and chromosome disjunction when shifted to non-permissive temperatures . These mutants form long, aberrant extranuclear microtubules, suggesting that KAR1 is required for normal microtubule function .

Interestingly, overproduction of KAR1 blocks SPB duplication, producing a cell cycle arrest phenotype similar to that observed in temperature-sensitive mutations . This indicates that precise regulation of KAR1 levels is critical for proper SPB duplication during mitosis. The mitotic function of KAR1 is mediated by specific domains that are separate from those involved in nuclear fusion .

KAR1 interacts with other half-bridge components, particularly Sfi1 and Cdc31, to maintain the integrity of the half-bridge during SPB duplication . These interactions are crucial for the proper assembly and function of the mitotic spindle.

Role in Nuclear Fusion (Karyogamy)

Beyond its essential mitotic functions, KAR1 plays a critical role in karyogamy—the process of nuclear fusion during yeast mating . The protein was originally identified through mutations that prevent nuclear fusion, highlighting its importance in this process .

During conjugation, KAR1 facilitates the fusion of nuclei from mating yeast cells. Mutations in KAR1 lead to the formation of long, aberrant extranuclear microtubules during conjugation, similar to those observed in mitotic defects . This suggests that KAR1 regulates microtubule organization during both processes.

The karyogamy function of KAR1 involves a specific domain that is separate from the region required for mitosis . This domain is necessary for the localization of Kar3, a kinesin-like protein, to the SPB during mating . The interaction between KAR1 and Kar3 is crucial for nuclear congression and fusion during the mating process.

Interaction with Other SPB Components

KAR1 functions through a network of protein-protein interactions at the spindle pole body. Among its key binding partners are:

Interaction with Sfi1

KAR1 binds to the C-terminal (CT) region of Sfi1, another half-bridge component . This interaction tethers the SPB bridge to the nuclear envelope . In vitro protein capture experiments have shown that KAR1 selectively binds to Sfi1-CT and its neighboring Cdc31 binding sites .

The region of KAR1 that interacts with Sfi1 corresponds to region I (residues 191-246), which is essential for SPB duplication . The binding between KAR1 and Sfi1 is critical for maintaining the integrity of the half-bridge and ensuring proper SPB duplication.

Interaction with Cdc31

KAR1 contains a binding site for Cdc31, a centrin protein that is also essential for SPB duplication . Region I of KAR1, which contains the Cdc31 binding site, is crucial for SPB duplication .

Interestingly, certain mutations in CDC31 can suppress defects in KAR1's function in SPB duplication, suggesting a complex functional relationship between these proteins . These suppressor mutations enhance Cdc31-Cdc31 interactions between Sfi1-Cdc31 layers, as suggested by binding free energy calculations .

Table 1: Key Protein Interactions of KAR1

Interacting ProteinBinding Region on KAR1Function of Interaction
Sfi1Region I (191-246)Tethering SPB bridge to nuclear envelope
Cdc31Region ISPB duplication and stability
Kar3Karyogamy domainNuclear fusion during mating
Spc72Half-bridge regionγ-tubulin receptor recruitment

Regulation During Cell Cycle and Meiosis

KAR1 expression and activity are regulated throughout the cell cycle, with particular importance during meiosis . Western blotting analysis has revealed that KAR1 is present throughout meiosis, but its protein level increases approximately fourfold 6 hours after the induction of meiosis, corresponding to meiosis I . This elevated level of KAR1 is maintained for the remainder of meiosis, reflecting an upregulation of KAR1 gene expression during mid and late meiosis .

The increased expression of KAR1 during meiosis contrasts with other half-bridge components like Mps3, whose levels decrease dramatically after meiosis I . This differential regulation suggests unique roles for KAR1 in meiotic SPB function.

Overproduction of KAR1 during meiosis leads to premature SPB separation at prophase I, but SPB reduplication occurs only after the onset of metaphase I . This effect differs from mitosis, where high levels of KAR1 arrest cells with a single unduplicated SPB . The different outcomes suggest distinct regulatory mechanisms for KAR1 in mitosis versus meiosis.

KAR1 also undergoes posttranslational modifications during meiosis, as evidenced by retarded migrating bands observed in Western blots . These modifications likely contribute to the regulation of KAR1 function during meiotic progression.

Mutant Phenotypes and Functional Analysis

The analysis of KAR1 mutants has provided significant insights into its function. Temperature-sensitive kar1 mutants show defects in spindle pole body duplication and chromosome disjunction . These mutants also form long, aberrant extranuclear microtubules when arrested at non-permissive temperatures .

In the kar1-Δ15 allele, which expresses a C-terminally truncated variant of Kar1, the absence of the C-terminus leads to detachment of cytoplasmic microtubules from the nucleus and from the signaling site . This mutation causes a reduction in pathway output without affecting variability, supporting the model that the microtubule bridge is required for maximal pathway activity .

Table 2: KAR1 Mutant Phenotypes

MutantPhenotypeMolecular Effect
kar1-1Nuclear fusion defectAberrant extranuclear microtubules during conjugation
Temperature-sensitive mutantsSPB duplication defectDefects in chromosome disjunction, abnormal microtubules
kar1Δ + CDC31-16Viable with arched bridgeEnhanced Cdc31-Cdc31 interactions between Sfi1-Cdc31 layers
kar1-Δ15Reduced pathway outputDetachment of cytoplasmic microtubules from nucleus

Molecular Model of KAR1 Function

Based on extensive research, a molecular model for KAR1 function has emerged. In this model, KAR1 serves as a critical structural component of the SPB half-bridge, with its hydrophobic C-terminal tail anchoring it to the nuclear envelope . The protein contains multiple binding domains that interact with other SPB components, most notably Sfi1 and Cdc31 .

During SPB duplication, KAR1 interacts with the C-terminus of Sfi1 and Cdc31 to maintain the integrity of the half-bridge . The binding of KAR1 to Sfi1 is restricted to Sfi1-CT and Sfi1 C-terminal centrin-binding repeats, with centrin and KAR1 providing cross-links . The Sfi1-CT interaction stabilizes the bridge and ensures timely SPB separation .

In nuclear fusion, KAR1 recruits the γ-tubulin receptor Spc72 and the motor protein Kar3 to the bridge . The interaction with Kar3 is particularly important for nuclear congression and fusion during mating .

The model proposes that KAR1 is composed of several protein-binding domains tethered to the nuclear envelope via its hydrophobic tail, allowing it to simultaneously participate in multiple cellular processes while maintaining structural integrity of the SPB .

Evolutionary Conservation and Significance

While KAR1 itself is specific to yeast, the functional mechanisms it represents are conserved across eukaryotes. In higher eukaryotes, centrin forms complexes with multi-centrin binding proteins named hSfi1 and Poc5 in the lumen of centrioles . These proteins perform functions analogous to the Kar1-Cdc31-Sfi1 complex in yeast.

The study of KAR1 has provided valuable insights into centrosome/SPB duplication and function across species. The mechanisms revealed through KAR1 research have broader implications for understanding centrosome abnormalities in human diseases, particularly cancer, where centrosome amplification is a common feature.

The essential nature of KAR1 for yeast viability underscores the critical importance of proper centrosome function for cell division and genomic stability in all eukaryotes.

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